molecular formula C14H11NO4 B108260 2-((4-Carboxyphenyl)amino)benzoic acid CAS No. 17332-57-9

2-((4-Carboxyphenyl)amino)benzoic acid

Cat. No.: B108260
CAS No.: 17332-57-9
M. Wt: 257.24 g/mol
InChI Key: GWHPRNJPEJWLMA-UHFFFAOYSA-N
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Description

2-((4-Carboxyphenyl)amino)benzoic acid is an organic compound with the molecular formula C14H11NO4 It is characterized by the presence of a carboxyphenyl group attached to an aminobenzoic acid structure

Scientific Research Applications

2-((4-Carboxyphenyl)amino)benzoic acid has several applications in scientific research:

Mechanism of Action

While the specific mechanism of action for “2-((4-Carboxyphenyl)amino)benzoic acid” is not available, similar compounds like aminobenzoic acid and benzoic acid have known mechanisms. Aminobenzoic acid is used to reduce the progression of penile deviation in Peyronie’s Disease in adults . Benzoic acid is an antimicrobial food additive and is used as a treatment for urea cycle disorders due to its ability to bind amino acids .

Safety and Hazards

The safety data sheet for benzoic acid, a similar compound, indicates that it may form combustible dust concentrations in air and is harmful to aquatic life with long-lasting effects . It is also advised to avoid ingestion and inhalation, avoid dust formation, and store under an inert atmosphere .

Future Directions

Porphyrin-based Metal-Organic Frameworks (MOFs), which can be constructed using tetrakis (4-carboxyphenyl) porphyrin (H4TCPP), have shown promise in the field of photocatalysis . The future of “2-((4-Carboxyphenyl)amino)benzoic acid” and similar compounds may lie in further exploring their potential applications in this and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Carboxyphenyl)amino)benzoic acid typically involves the reaction of 4-aminobenzoic acid with 4-carboxybenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((4-Carboxyphenyl)amino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-Carboxyphenyl)amino)benzoic acid is unique due to the presence of both carboxyphenyl and aminobenzoic acid moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its analogs .

Properties

IUPAC Name

2-(4-carboxyanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-13(17)9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14(18)19/h1-8,15H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHPRNJPEJWLMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70169592
Record name Benzoic acid, 2-((4-carboxyphenyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17332-57-9
Record name 2-[(4-Carboxyphenyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17332-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-((4-carboxyphenyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017332579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-((4-carboxyphenyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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